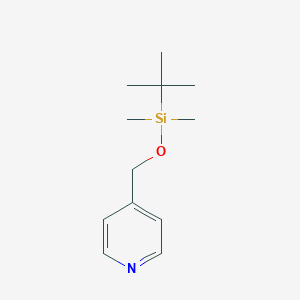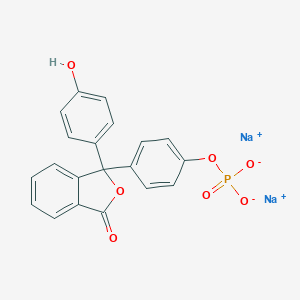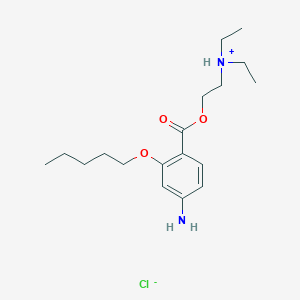
Phenyl 1-thio-beta-D-galactopyranoside
Overview
Description
Phenyl 1-thio-beta-D-galactopyranoside is a chemical compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . It is a derivative of galactose, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. This compound is often used in biochemical research due to its ability to act as a substrate for beta-galactosidase enzymes .
Mechanism of Action
Target of Action
Phenyl 1-thio-beta-D-galactopyranoside primarily targets galectins , a family of β-galactoside-binding proteins . Galectins play crucial roles in various biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding to galectins . The specific interaction between this compound and galectins leads to changes in the function of these proteins, potentially altering cellular processes such as cell signaling and immune response .
Biochemical Pathways
Given its interaction with galectins, it is likely that it influences pathways related to immune response and cell signaling .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with galectins. By binding to these proteins, it may influence cellular processes such as immune response and cell signaling .
Biochemical Analysis
Biochemical Properties
Phenyl 1-thio-beta-D-galactopyranoside has been used recently as specific inhibitors of human galectins . Galectins are a family of β-galactoside-binding proteins that have been implicated in cancer and inflammation processes . This compound was tested for binding to galectins-1, -3, -7, -8N and -9N .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with galectins. Galectins are known to regulate numerous biological processes, including neoplastic transformation, tumor cell survival processes, angiogenesis, and tumor metastasis . They also regulate important cell phenomena that are critical for immune cell homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to galectins. The binding of this compound to galectins can inhibit their activity, thereby affecting the processes they regulate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1-thio-beta-D-galactopyranoside can be synthesized through various methods. One common method involves the reaction of phenylthiol with a protected galactose derivative, followed by deprotection . The reaction typically requires an acid catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors and purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-thiolated galactopyranosides
Substitution: Various substituted galactopyranosides
Scientific Research Applications
Phenyl 1-thio-beta-D-galactopyranoside is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Phenyl 1-thio-beta-D-galactopyranoside can be compared with other similar compounds such as:
Isopropyl beta-D-1-thiogalactopyranoside: Used as an inducer in molecular biology for the lac operon.
Methyl beta-D-thiogalactoside: Another substrate for beta-galactosidase enzymes.
2-Phenylethyl beta-D-thiogalactoside: Used in similar biochemical applications.
This compound is unique due to its phenylthio group, which provides distinct chemical properties and stability compared to other thiogalactosides .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937353 | |
| Record name | Phenyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16758-34-2 | |
| Record name | Phenyl 1-thio-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16758-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 1-thio-beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016758342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 1-thio-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)













